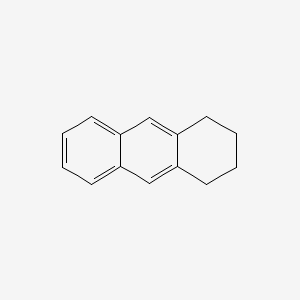

1,2,3,4-Tetrahydroanthracene

Description

Significance of Hydrogenated Polycyclic Aromatic Hydrocarbons in Contemporary Chemical Research

Hydrogenated polycyclic aromatic hydrocarbons (HPAHs) represent a class of compounds that has garnered substantial interest in modern chemical research due to their diverse and significant applications. mdpi.com The partial or complete saturation of the aromatic rings of polycyclic aromatic hydrocarbons (PAHs) modifies their electronic and steric properties, leading to a wide array of functionalities.

One of the prominent areas of research is in materials science and electronics . The hydrogenation of carbonaceous materials, including PAHs, is crucial for the development of carbon-based electronics. acs.orgacs.org Furthermore, HPAHs are investigated for their potential in hydrogen storage , a key technology for clean energy applications. acs.org Their ability to reversibly store and release hydrogen makes them attractive candidates for developing safe and efficient hydrogen storage systems.

In the realm of energy and fuels , the deep hydrogenation of PAHs found in coal tar can yield high-density cycloalkanes suitable for use as aviation fuels with excellent performance characteristics. mdpi.com This conversion of low-value byproducts into high-value fuels is a pivotal aspect of sustainable chemical processing. mdpi.com The hydrogenation of PAHs is a complex, multi-step process that is influenced by both thermodynamic and kinetic factors. mdpi.com

HPAHs also play a crucial role in astrochemistry . They are believed to be involved in the formation of molecular hydrogen in interstellar space and may act as catalysts in various interstellar chemical reactions. aanda.org The study of their formation and stability provides insights into the chemical evolution of the interstellar medium. aanda.orgaanda.org

From a synthetic chemistry perspective, HPAHs are valuable intermediates. For instance, ruthenium nanoparticles have been shown to be efficient catalysts for the selective hydrogenation of PAHs under mild conditions, allowing for the synthesis of specific partially hydrogenated products. rsc.org These products can then be further functionalized to create complex molecular architectures.

Structural Framework Considerations in 1,2,3,4-Tetrahydroanthracene Research

The structural framework of this compound is a key determinant of its reactivity and physical properties. The molecule consists of a puckered, non-planar saturated ring fused to a planar aromatic system. This juxtaposition of geometries leads to specific conformational preferences and spectroscopic signatures.

Conformational Analysis: Studies utilizing Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the conformational dynamics of this compound and its derivatives. osti.govacs.org The saturated six-membered ring adopts a flexible half-chair conformation. The analysis of chemical shifts, particularly of the methyl substituents in its derivatives, allows for the determination of the equilibrium position between different conformers. osti.gov

Spectroscopic and Crystallographic Data: X-ray crystallography of derivatives of this compound has provided precise data on its three-dimensional structure. For example, an X-ray structure analysis of a bromo-MTPA ester derivative confirmed a trans diequatorial-like conformation of substituents on the saturated ring. rsc.orgrsc.org Infrared (IR) absorption spectroscopy has also been used to study the CH-stretching vibrations in this compound, providing insights into the bonding environment of the aliphatic and aromatic hydrogens. aanda.org

The precise structural knowledge gained from these analytical techniques is fundamental for understanding its reaction mechanisms and for designing new synthetic routes involving this scaffold.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄ | echemi.com |

| Molar Mass | 182.26 g/mol | echemi.com |

| Melting Point | 103-105 °C | echemi.com |

| Boiling Point | 323 °C @ 757 Torr | echemi.com |

| Density | 0.990 g/cm³ (estimate) | echemi.com |

| LogP | 4.5 | echemi.com |

Selected Spectroscopic Data for this compound Derivatives

| Derivative | Spectroscopic Technique | Key Findings | Reference |

| trans,cis,trans-1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene | ¹H NMR (400 MHz, CDCl₃) | δ 8.41 (d, 2H), 7.73 (t, 2H), 5.94 (t, 2H), 5.37 (t, 2H) | beilstein-journals.org |

| trans,cis,trans-1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene | ¹³C NMR (100 MHz, CDCl₃) | δ 135.2, 131.6, 130.5, 130.3, 129.8, 56.7, 54.4 | beilstein-journals.org |

| Bromo-MTPA ester of this compound | X-ray Crystallography | Indicated a trans equatorial quasi-equatorial conformation. | rsc.orgrsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-2,5-6,9-10H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDYBAVJXHJMNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC3=CC=CC=C3C=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175681 | |

| Record name | 1,2,3,4-Tetrahydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2141-42-6 | |

| Record name | 1,2,3,4-Tetrahydroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2141-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,3,4 Tetrahydroanthracene and Its Derivatives

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a principal method for the synthesis of 1,2,3,4-tetrahydroanthracene, involving the addition of hydrogen to anthracene (B1667546) in the presence of a catalyst. The hydrogenation of polycyclic aromatic hydrocarbons (PAHs) like anthracene is a complex, multi-step process governed by both thermodynamic and kinetic factors. mdpi.com The process can yield a range of products, including dihydroanthracene, tetrahydroanthracene (B13747835), octahydroanthracene, and the fully saturated perhydroanthracene. mdpi.com

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst with liquid or gas-phase reactants), are widely employed for anthracene hydrogenation. unizin.org The mechanism involves the adsorption of reactants onto the catalyst's active surface, their activation, reaction, and subsequent desorption of the product. unizin.org

A variety of solid catalysts have been demonstrated to be effective for the synthesis of this compound.

Noble Metal Catalysts : Palladium-on-alumina has been used to catalyze the reaction between anthracene and the hydrogen-donor solvent tetralin, producing a 30% yield of this compound. Rhodium (Rh/C) and Ruthenium (Ru/C) are also noted as effective catalysts for arene hydrogenation. researchgate.net

Base Metal Catalysts : Raney nickel is a convenient catalyst for preparing this compound in good yield by refluxing an ethanol (B145695) solution of anthracene. Nickel supported on Hβ-zeolite has also been used, demonstrating 100% anthracene conversion under supercritical CO2 conditions, though selectivity towards more deeply hydrogenated products like octahydroanthracene is high. mdpi.com

Sulfide Catalysts : Sulfided CoMo/Al2O3 catalysts are used in hydroprocessing, and studies show that this compound is one of the hydrogenation products of anthracene on these surfaces. mdpi.com MoS2 nanocatalysts have also been investigated for the slurry-phase catalytic hydrogenation of anthracene. nih.gov

Mineral-Based Catalysts : A mixture of pyrite (B73398) (FeS2) and aluminum oxide (Al2O3) has been shown to catalyze the hydrogenation of anthracene, yielding products that include this compound (THA). nih.govresearchgate.net

The table below summarizes various heterogeneous catalysts and their effectiveness in the hydrogenation of anthracene.

Table 1: Heterogeneous Catalysts in Anthracene Hydrogenation| Catalyst | Reactants | Key Product(s) Mentioned | Source(s) |

|---|---|---|---|

| Palladium on Alumina | Anthracene, Tetralin | This compound | |

| Raney Nickel | Anthracene, Ethanol | This compound | |

| Ni/Hβ-Zeolite | Anthracene, H₂ (in sc-CO₂) | Tetrahydroanthracene, Octahydroanthracene | mdpi.com |

| Sulfided CoMo/Al₂O₃ | Anthracene, H₂ | Dihydroanthracene, Tetrahydroanthracene | mdpi.com |

| Pyrite (FeS₂) + Al₂O₃ | Anthracene, H₂ | 9,10-Dihydroanthracene (B76342), this compound | nih.govresearchgate.net |

| MoS₂ Nanocatalyst | Anthracene, H₂ | Hydrogenated Anthracenes | nih.gov |

Pseudohomogeneous systems describe processes where a heterogeneous catalyst is so finely dispersed within the reaction medium that the system can be modeled as a single phase for kinetic analysis. researchgate.net This approach is particularly relevant for slurry-phase reactors, where nanocatalysts are suspended in a liquid. nih.govresearchgate.net Research on the hydrogenation of polyaromatic hydrocarbon mixtures has utilized both heterogeneous and pseudohomogeneous catalysts. The use of β-FeOOH nanocatalysts, for example, demonstrates high activity and selectivity at low concentrations (≤1%), suggesting that a pseudohomogeneous model could be applicable. Such systems aim to combine the practical benefits of heterogeneous catalysts, like easy separation, with the high efficiency of homogeneous catalysts.

Selective reduction methods are crucial for obtaining specific partially hydrogenated products like this compound without proceeding to full saturation. epa.govusda.gov One approach involves heating anthracene with water at 330 °C, which can lead to partial hydrogenation, yielding 5-10% di- and tetrahydroanthracene. acs.org More classical and targeted methods have also been documented. Selective reduction through dissolving metal reactions and the use of hydriodic acid with red phosphorus (HI-P4) are important synthetic routes for producing specific hydroaromatic compounds, including this compound. epa.govusda.gov Additionally, the direct conversion of 1-tetralone (B52770) to naphthalene (B1677914) has been extended as a method for preparing this compound. epa.govusda.gov

The formation of this compound is governed by specific kinetic and thermodynamic parameters. Studies on anthracene hydrogenation using a pyrite and aluminum oxide catalyst mixture have provided insight into these factors. nih.govresearchgate.net Chromatographic analysis of the products confirmed the presence of 9,10-dihydroanthracene (DHA) and this compound (THA). nih.govresearchgate.net

The kinetics were investigated at a hydrogen pressure of 3 MPa across a range of temperatures. nih.govresearchgate.net As temperature increases, the fractional conversion of anthracene rises, and the reaction becomes more thermodynamically favorable, as indicated by a decrease in the Gibbs free energy. nih.govresearchgate.net Based on the experimental data, the activation energies for the forward (39.4 kJ/mol) and reverse (13.04 kJ/mol) reactions were calculated, indicating that the process is primarily diffusion-controlled under these conditions. nih.govresearchgate.net

Table 2: Thermodynamic Data for Anthracene Hydrogenation

| Temperature (K) | Equilibrium Constant (K_p) | Gibbs Energy (ΔG), kJ/mol |

|---|---|---|

| 648 | 1.15 | -0.75 |

| 673 | 1.39 | -1.85 |

| 698 | 1.66 | -2.91 |

Data derived from studies using a pyrite and aluminum oxide catalyst. researchgate.net

Selective Reduction Strategies, Including Dissolving Metal and HI-P4 Reductions

Cyclization and Annulation Reactions

The intramolecular Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming process used to create cyclic molecules. chim.it This reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. chim.itwikipedia.org This strategy has been successfully employed to build complex polycyclic systems. researchgate.net

A notable application is the rapid annulation via an intramolecular Heck reaction to produce a functionalized 1,1,10-trimethyl-6-methoxy-1,2,3,4-tetrahydroanthracene. researchgate.net This compound serves as a key intermediate in the synthesis of the linear diterpenoid quinone umbrosone. researchgate.net The process typically begins with the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by migratory insertion of the alkene, which forms the new ring, and concludes with β-hydride elimination to regenerate the catalyst and yield the final product. wikipedia.org This methodology provides a strategic route to substituted tetrahydroanthracene frameworks. researchgate.net

Cyclization Pathways of 1,2,3,4-Tetrahydronaphthalene Derivatives

One direct route to the this compound skeleton involves the cyclization of derivatives of 1,2,3,4-tetrahydronaphthalene. ontosight.ai This approach builds upon a pre-existing partially hydrogenated naphthalene core, to which the final carbocyclic ring is fused. The specific precursors and cyclization conditions can be varied to introduce different substituents onto the final aromatic system. For instance, the direct conversion of 1-tetralone to naphthalene by heating in the presence of a sodium hydroxide-potassium hydroxide (B78521) mixture has been extended to the preparation of this compound. epa.gov

Furthermore, the synthesis of 1,1-disubstituted-1,2,3,4-tetrahydronaphthalene compounds can be achieved by the addition of a 1,3-butadiene (B125203) compound to an alkyl-substituted benzene (B151609), followed by intramolecular cyclization of the resulting adduct. google.com This method provides a pathway to derivatives that can potentially be further elaborated to form substituted 1,2,3,4-tetrahydroanthracenes.

Pathways Involving Reactive Intermediates

The Masamune-Bergman cycloaromatization is a powerful reaction that proceeds through a highly reactive p-benzyne biradical intermediate. wikipedia.org This reaction typically involves the thermal rearrangement of an enediyne. wikipedia.org In the presence of a suitable hydrogen donor, this intermediate can be trapped to form an aromatic product.

Specifically, thermal reactions of benzo nsf.govacs.orgcyclodec-3-ene-1,5-diyne with N-heterocyclic carbene boranes (NHC-boranes) serve as an effective method for generating this compound and its derivatives. nsf.govacs.orgacs.org In these reactions, the NHC-boranes function as hydrogen donors to the p-benzyne intermediate formed from the Masamune-Bergman reaction. nsf.govacs.org This process yields a mixture of this compound and 9-borylated 1,2,3,4-tetrahydroanthracenes. nsf.govacs.orgacs.orgresearchgate.net The reaction mechanism is believed to be radical in nature when conducted in non-polar solvents, while ionic mechanisms may play a role in polar solvents. nsf.govacs.orgacs.org

A typical reaction involves heating the enediyne with an excess of the NHC-borane in a solvent like benzene or benzotrifluoride (B45747). nsf.gov The yields of the desired tetrahydroanthracene products can be influenced by the reaction conditions and the specific NHC-borane used. nsf.gov

Table 1: Synthesis of this compound (4) and 9-Borylated Derivatives (3) via Masamune-Bergman Cycloaromatization

| Entry | NHC-Borane | Solvent | Product 3a Yield (%) | Product 4 Yield (%) | Total Yield (%) |

|---|---|---|---|---|---|

| 1 | 2a | Benzene | 32 | 55 | 87 |

| 2 | 2a | Benzotrifluoride | 38 | 53 | 91 |

| 3 | 2e | Benzene | 27 | 46 | 73 |

Data sourced from a study on the reaction of benzo nsf.govacs.orgcyclodec-3-ene-1,5-diyne with various NHC-boranes. nsf.gov

Arynes are highly reactive intermediates that can be utilized in the synthesis of complex polycyclic aromatic compounds. wikipedia.orgwiley-vch.de These species, formally derived from an aromatic ring by the removal of two substituents, readily undergo cycloaddition reactions. wikipedia.org

The reaction of arynes with 2-pyrones provides an efficient route to multisubstituted naphthalenes and, by extension, can be applied to the synthesis of more complex polycyclic systems like tetrahydroanthracene derivatives. rsc.org This method involves a Diels-Alder reaction between the aryne and the 2-pyrone, followed by a decarboxylative aromatization. rsc.org This strategy has been successfully employed to prepare tetrahydroanthracene derivatives. rsc.org

Furthermore, aryne intermediates can be generated from precursors like 1,2,4,5-tetrabromobenzene. wikipedia.org In-situ formation of a 1,4-monoaryne from this tetrabromobenzene, followed by trapping with a diene like furan, leads to the formation of dibrominated naphthalene precursors. wikipedia.org These precursors can then be further functionalized. While not a direct synthesis of this compound, this methodology highlights the potential of aryne chemistry in constructing the core structure of anthracene derivatives.

Masamune-Bergman Cycloaromatization Reactions with Hydrogen Donors Leading to 1,2,3,4-Tetrahydroanthracenes

Halogenation and Subsequent Functionalization Routes

The direct bromination of anthracene derivatives provides a pathway to polyhalogenated compounds that can serve as versatile intermediates for further functionalization. The treatment of 9,10-dibromoanthracene (B139309) with bromine in a solvent like carbon tetrachloride can lead to the formation of 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene in high yield. nih.gov This reaction proceeds without the need for a catalyst and can be stereoselective. nih.gov

The resulting hexabrominated tetrahydroanthracene is a stable, crystalline solid that can be isolated and purified. nih.gov The stereochemistry of the product can be influenced by the reaction conditions, including the use of light. nih.gov These polybrominated derivatives are valuable precursors for subsequent substitution and elimination reactions to introduce a variety of functional groups onto the tetrahydroanthracene core. acs.orgbeilstein-journals.orgacs.orgacs.orgnih.gov

Table 2: Representative Bromination of 9,10-Dibromoanthracene

| Starting Material | Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 9,10-Dibromoanthracene | Bromine | Carbon Tetrachloride | 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene | 95 |

Data from a study on the bromination of 9,10-dibromoanthracene. nih.gov

Halogenated this compound derivatives are amenable to further functionalization through substitution reactions. Silver salts can be employed to promote the substitution of bromide ions with other nucleophiles. acs.orgbeilstein-journals.org For example, the reaction of 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene with silver perchlorate (B79767) in methanol (B129727) leads to the formation of 2,3,9,10-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydroanthracenes. beilstein-journals.org This reaction proceeds via a silver-promoted SN1 mechanism and can yield a mixture of stereoisomers. beilstein-journals.org

Similarly, silver-induced hydrolysis of the hexabromide in aqueous acetone (B3395972) can stereoselectively produce 2,3,9,10-tetrabromo-1,2,3,4-tetrahydroanthracene-1,4-diol in good yield. beilstein-journals.org The use of silver nitrate (B79036) in diethyl ether can lead to the formation of the corresponding 1,4-dinitrate derivative. acs.org These functionalized tetrahydroanthracenes can then be subjected to base-induced elimination reactions to afford various substituted anthracene derivatives. acs.orgbeilstein-journals.org

Table 3: Silver-Induced Substitution Reactions of Hexabrominated Tetrahydroanthracene

| Starting Material | Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene | Silver Perchlorate | Methanol | 2,3,9,10-Tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydroanthracene (mixture of isomers) | 73 (combined) |

| 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene | Silver Nitrate | Diethyl Ether/THF | 1,4-Dinitrate-2,3,9,10-tetrabromo-1,2,3,4-tetrahydroanthracene | 59 |

| 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene | Silver Perchlorate | Aqueous Acetone | 2,3,9,10-Tetrabromo-1,2,3,4-tetrahydroanthracene-1,4-diol | 80 |

Data compiled from studies on the functionalization of halogenated anthracenes. acs.orgbeilstein-journals.org

Reaction Mechanisms and Chemical Transformations Involving 1,2,3,4 Tetrahydroanthracene

Isomerization and Rearrangement Pathways

The structural isomerization of 1,2,3,4-tetrahydroanthracene, particularly its conversion to its phenanthrene (B1679779) counterpart, represents a key area of investigation in arene chemistry. These rearrangements are often catalyzed by strong acids and involve intricate mechanistic steps.

Acid-Catalyzed Skeletal Rearrangements to 1,2,3,4-Tetrahydrophenanthrene (B93887)

Under superacidic conditions, such as in 1 M triflic acid in dichloroethane, anthracene (B1667546) can be converted to phenanthrene. acs.orgnih.govfigshare.com This transformation is not direct but proceeds through a multi-step process that involves the initial reduction of anthracene to this compound. acs.orgnih.govfigshare.com This hydrogenated intermediate then undergoes an acid-catalyzed isomerization to 1,2,3,4-tetrahydrophenanthrene. acs.orgnih.govfigshare.com Subsequently, the re-oxidation of 1,2,3,4-tetrahydrophenanthrene yields the final phenanthrene product. acs.orgnih.govfigshare.com

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the energetics of this pathway. The predicted activation barrier for the acid-catalyzed isomerization of this compound to 1,2,3,4-tetrahydrophenanthrene is 19.7 kcal/mol. acs.orgnih.govfigshare.com This multi-step mechanism involving a hydrogenated intermediate is favored over a direct rearrangement of the aromatic anthracene skeleton, which has a significantly higher predicted activation barrier of 33.6 kcal/mol. acs.orgnih.govfigshare.com The reaction is believed to proceed through cationic ring pirouettes involving spirocyclic intermediates. acs.orgnih.govresearchgate.netresearchgate.net

Table 1: Predicted Activation Barriers for Isomerization Pathways

| Reaction | Predicted DFT Barrier (kcal/mol) |

|---|---|

| Acid-catalyzed isomerization of this compound to 1,2,3,4-tetrahydrophenanthrene | 19.7 acs.orgnih.govfigshare.com |

| Direct aryl pirouette mechanism for anthracene to phenanthrene | 33.6 acs.orgnih.govfigshare.com |

Mechanistic Investigations of Automerization Processes

While the isomerization of anthracene to phenanthrene involves a hydrogenated intermediate, the automerization of phenanthrene, which involves the scrambling of its outer ring carbons, is thought to occur through a direct "pirouette" mechanism on the aromatic ring. acs.orgnih.govfigshare.com This has been supported by isotopic labeling experiments. acs.orgnih.govfigshare.com DFT computations further substantiate this direct mechanism for phenanthrene automerization, contrasting with the multi-step pathway required for the anthracene-to-phenanthrene rearrangement. acs.orgnih.govfigshare.com

Angular-Linear Isomerization Dynamics of Hydrogenated Anthracenes

The interplay between angular and linear aromatic systems is a critical aspect of PAH chemistry. The hydrogenation of phenanthrene, an angular PAH, in the presence of iron-containing catalysts can lead to the formation of products that may isomerize. mdpi.com For instance, the formation of phenanthrene during the hydrogenation of anthracene over certain catalysts may be attributed to the isomerization of intermediates like 2-ethylbiphenyl. mdpi.com This highlights the dynamic nature of these hydrogenated systems and the potential for rearrangement between angular and linear skeletons under catalytic conditions. mdpi.com The study of these dynamics is crucial for controlling product selectivity in processes like coal tar hydrogenation. researchgate.net

Elucidation of Radical and Ionic Mechanisms in Hydrogen Transfer Reactions

Hydrogen transfer reactions are central to the chemistry of this compound, influencing its formation and subsequent transformations. The mechanisms of these reactions can be either radical or ionic, depending on the reaction conditions and the nature of the hydrogen donor.

In the context of the Masamune–Bergman reaction of benzo figshare.comresearchgate.netcyclodec-3-ene-1,5-diyne, N-heterocyclic carbene boranes (NHC-boranes) can act as hydrogen donors, leading to the formation of this compound and its 9-borylated derivatives. acs.orgnsf.govacs.org Experimental evidence suggests that the mechanism is solvent-dependent. acs.orgnsf.govacs.org In nonpolar solvents, a radical mechanism is supported, where the NHC-borane donates a hydrogen atom to a p-benzyne intermediate. acs.orgnsf.govacs.org However, in polar solvents, it is proposed that ionic mechanisms compete in the formation of this compound. acs.orgnsf.govacs.org

The choice of hydrogen source and catalyst also dictates the reaction pathway. For example, in the hydrogenation of anthracene, an activated carbon catalyst can facilitate the transfer of hydrogen. researchgate.net The nature of the active hydrogen species, whether it is biatomic active hydrogen (H⋯H) or a hydrogen radical (H•), can influence the selectivity towards fully hydrogenated or partially hydrogenated products. researchgate.net

Base-Promoted Elimination Reactions in Substituted Tetrahydroanthracene (B13747835) Systems

Substituted this compound derivatives can undergo base-promoted elimination reactions to yield various substituted anthracenes. The choice of base and the stereochemistry of the starting material are critical in determining the outcome of these reactions.

For instance, the base-induced elimination of 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene can be controlled to produce different brominated anthracenes. beilstein-journals.org The use of a strong base like potassium tert-butoxide (t-BuOK) on one stereoisomer of the hexabromide leads to 2,3,9,10-tetrabromoanthracene, while reaction of another stereoisomer with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) yields 1,3,9,10-tetrabromoanthracene as the sole product. acs.orgacs.org The selectivity is highly dependent on the base used; for example, pyridine-induced elimination of a specific hexabromide stereoisomer selectively affords 2,9,10-tribromoanthracene. beilstein-journals.org

These elimination reactions generally follow an E2 mechanism, where the rate is influenced by the strength of the base, the nature of the leaving group, and the substitution pattern of the substrate. iitk.ac.in In substituted cyclohexanes, a trans-diaxial arrangement of the leaving group and the beta-hydrogen is typically required for E2 elimination. iitk.ac.in

Aromatization Processes from Hydrogenated Precursors

The aromatization of substituted this compound derivatives is a valuable synthetic strategy for accessing functionalized anthracenes that may be difficult to prepare through other methods. acs.orgacs.orgresearchgate.net This process often involves the elimination of leaving groups from the saturated ring.

For example, 1,4-dinitroxy-2,3,9,10-tetrabromo-1,2,3,4-tetrahydroanthracene can be aromatized to produce 2,3,9,10-tetrabromoanthracene. acs.orgacs.orgresearchgate.net Similarly, base-promoted aromatization of 2,3,9,10-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydroanthracenes yields synthetically useful tribromo-1-methoxyanthracenes. researchgate.net The reaction of a substituted tetrahydroanthracene-1,4-diol with sodium methoxide (B1231860) can lead to a dihydroanthracenediol, which can then be oxidized to the corresponding anthraquinone. researchgate.net

These aromatization reactions underscore the utility of this compound as a versatile intermediate in the synthesis of a wide range of substituted anthracene derivatives. acs.orgacs.orgresearchgate.net

Reversible Reaction Pathways in Catalytic Hydrogenation Systems

The catalytic hydrogenation of anthracene to this compound is a component of a complex, multi-step reaction network influenced by both thermodynamic and kinetic factors. mdpi.com The process involves a series of reversible hydrogenation and isomerization steps, with the distribution of products being highly dependent on the reaction conditions and the catalyst employed.

The hydrogenation of anthracene can proceed through different pathways. One common route involves the initial hydrogenation of the central ring to form 9,10-dihydroanthracene (B76342) (DHA). researchgate.netacs.org This intermediate can then undergo isomerization to the more stable this compound (THA). acs.orgrsc.org Subsequently, THA can be further hydrogenated to various isomers of octahydroanthracene (OHA). researchgate.netrsc.org A proposed reaction path for anthracene hydrogenation involves a reversible reaction between 9,10-dihydroanthracene and this compound. uah.esresearchgate.net

Thermodynamic analysis reveals that temperature plays a crucial role in the equilibrium composition of the reaction mixture. As the temperature increases, there is a maximum achievable content of this compound. researchgate.net This indicates that at lower temperatures, the formation of THA is favored, while at higher temperatures, further hydrogenation to more saturated species or dehydrogenation back to less hydrogenated forms can occur.

Hydrogen pressure is another critical parameter influencing the reaction pathway. An increase in hydrogen partial pressure generally leads to a higher conversion of anthracene. mdpi.com However, it also tends to decrease the selectivity for dihydroanthracene and tetrahydroanthracene, while increasing the selectivity for octahydroanthracene. mdpi.com This suggests that higher hydrogen pressures favor the more extensively hydrogenated products.

The choice of catalyst significantly directs the selectivity of the hydrogenation process. For instance, ruthenium nanoparticles supported on magnesium oxide have demonstrated high selectivity, around 80%, towards the formation of this compound as the major product under specific conditions. rsc.org In contrast, some catalyst systems are designed to promote further hydrogenation. For example, a Pt/Al₂O₃ catalyst has been shown to hydrogenate this compound to symmetrical octahydroanthracene with high selectivity. acs.org The structural differences between 9,10-dihydroanthracene and this compound influence the formation of subsequent products like the octahydroanthracene isomer with a central unsaturated ring. researchgate.netmdpi.com

The reversibility of these reaction pathways is essential for controlling the desired product distribution. The final composition of perhydroanthracene isomers is dependent on the specific hydrogenation path taken, which is dictated by the reaction temperature and pressure. researchgate.net

Research Findings on Catalytic Hydrogenation Involving this compound

| Catalyst | Temperature (°C) | Pressure | Key Findings | Citation |

|---|---|---|---|---|

| Ruthenium nanoparticles on magnesium oxide | 150 | 50 bar H₂ | Achieved ~80% selectivity for this compound. | rsc.org |

| Pt/Al₂O₃ | 240 | 7 MPa | 9,10-dihydroanthracene rearranges to this compound, which is then hydrogenated to symmetrical octahydroanthracene with 93% selectivity. | acs.org |

| Ni/Hβ-zeolite | 100 | 6.9 MPa | Selectivity for tetrahydroanthracene decreases with increasing hydrogen partial pressure. | mdpi.com |

| General Thermodynamic Analysis | Variable | Variable | There is a maximum content of this compound with rising temperature. | researchgate.net |

Proposed Reaction Pathway for Anthracene Hydrogenation

| Step | Reactant | Product(s) | Notes | Citation |

|---|---|---|---|---|

| 1 | Anthracene | 9,10-Dihydroanthracene | Initial hydrogenation of the central ring. | researchgate.netacs.org |

| 2 | 9,10-Dihydroanthracene | This compound | Isomerization. This step can be reversible. | acs.orgrsc.orguah.esresearchgate.net |

| 3 | This compound | Octahydroanthracene | Further hydrogenation. | researchgate.netrsc.org |

| 4 | Octahydroanthracene | Perhydroanthracene | Complete hydrogenation. The isomer distribution depends on the reaction path. | researchgate.net |

Derivatization and Functionalization Strategies for 1,2,3,4 Tetrahydroanthracene

Synthesis and Characterization of Borylated 1,2,3,4-Tetrahydroanthracene Derivatives

The introduction of boron-containing functional groups into the this compound structure has been achieved through reactions involving N-heterocyclic carbene boranes (NHC-boranes). Thermal reactions of benzo core.ac.ukcyclodec-3-ene-1,5-diyne with various NHC-boranes have been shown to produce mixtures of 9-borylated 1,2,3,4-tetrahydroanthracenes alongside the parent this compound. acs.orgresearchgate.netnsf.gov These products are indicative of NHC-boranes acting as hydrogen donors to a p-benzyne intermediate that is formed during the Masamune-Bergman reaction. acs.orgnsf.gov

The reaction mechanism is thought to be radical-based in nonpolar solvents. acs.orgnsf.gov However, in polar solvents, it is suggested that ionic mechanisms may compete in the formation of this compound. acs.orgnsf.gov The use of different NHC-boranes influences the product distribution and yields. For instance, reactions conducted in benzotrifluoride (B45747) have shown good total yields of the Masamune-Bergman products. nsf.gov

Table 1: Synthesis of 9-Borylated this compound Derivatives

| NHC-Borane Reactant | Solvent | Temperature (°C) | Time (h) | Borylated Product (Yield %) | This compound (Yield %) |

|---|---|---|---|---|---|

| 2a | Benzene (B151609) | 80 | 168 | 32 | 55 |

| 2a | Benzotrifluoride | 80 | 168 | 38 | 53 |

| 2d | Benzotrifluoride | 80 | 168 | 40 | 51 |

| 2e | Benzotrifluoride | 80 | 168 | 27 | 46 |

Data sourced from thermal reactions of benzo core.ac.ukcyclodec-3-ene-1,5-diyne with NHC-boranes. nsf.gov

Preparation and Reactivity of Halogenated this compound Derivatives

Halogenation represents a fundamental strategy for the functionalization of the this compound skeleton, providing precursors for a variety of further chemical transformations. A key intermediate in this class is 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene, which can be synthesized in high yield by the direct bromination of 9,10-dibromoanthracene (B139309) in carbon tetrachloride without a catalyst.

The reactivity of this hexabrominated tetrahydroanthracene (B13747835) has been explored through base-induced elimination reactions. These reactions, depending on the base and conditions used, can lead to the formation of various tetrabromo- and tribromoanthracene derivatives. For example, treatment of the hexabromide with pyridine (B92270) leads to the formation of 2,9,10-tribromoanthracene.

Table 2: Halogenated Derivatives of this compound

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| 9,10-Dibromoanthracene | Bromine in CCl4 | 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene | 95 |

| 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene | Pyridine | 2,9,10-Tribromoanthracene | 75 |

Data sourced from bromination and subsequent elimination reactions.

These halogenated derivatives serve as versatile intermediates in organic synthesis, allowing for the introduction of other functional groups through nucleophilic substitution or cross-coupling reactions.

Formation of Oxygenated Derivatives: Diols, Methoxy-Substituted, and Diepoxide Compounds

Oxygenated derivatives of this compound, such as diols, methoxy-substituted compounds, and epoxides, are important for developing new materials and pharmacologically active molecules. The synthesis of these compounds often starts from halogenated precursors.

For instance, silver-induced substitution reactions on hexabrominated tetrahydroanthracene derivatives can yield dinitroxy and dimethoxy compounds. The dinitroxy derivative can be further converted to dihydroxides. Specifically, 1,4-dinitroxy-2,3,9,10-tetrabromo-1,2,3,4-tetrahydroanthracene can be prepared, which upon aromatization gives 2,3,9,10-tetrabromoanthracene.

The dihydroxy compounds are particularly useful as they can be converted into epoxides. For example, treatment of the corresponding dihydroxy compounds with sodium methoxide (B1231860) can lead to the formation of diepoxides and monoepoxides.

Table 3: Synthesis of Oxygenated this compound Derivatives

| Starting Material | Reagents | Product |

|---|---|---|

| Hexabromides (3 and 4) | Silver Nitrate (B79036) | 1,4-Dinitroxy-2,3,9,10-tetrabromo-1,2,3,4-tetrahydroanthracene (17) |

| Hexabromides (3 and 4) | Silver Acetate | Dihydroxides (18 and 19) |

| Dihydroxide (19) | Sodium Methoxide | Diepoxide (20) |

| Dihydroxide (18) | Sodium Methoxide | Monoepoxide (21) |

| Hexabromides (3 and 4) | Methanol (B129727)/Silver Nitrate | Dimethoxy (23) |

Data sourced from substitution and subsequent reactions of hexabromides.

Application of Derivatization Procedures for Analytical Enhancement (e.g., Alkylation, Acylation, Silylation)

Derivatization is a crucial technique in analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), to improve the volatility, thermal stability, and chromatographic behavior of analytes. For a compound like this compound and its derivatives, these techniques can enhance detection and separation.

Alkylation , the introduction of an alkyl group, can be used to modify the polarity and volatility of the analyte. For example, methylation can be employed to derivatize hydroxyl or amino groups that may be present on substituted tetrahydroanthracene derivatives.

Acylation , the reaction with an acylating agent (e.g., acyl chlorides or anhydrides), is another common derivatization method. This process can convert active hydrogens in hydroxyl or amino groups into less polar and more volatile ester or amide derivatives, which are more amenable to GC analysis.

Silylation is one of the most widely used derivatization techniques in GC. It involves the replacement of active hydrogen atoms with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This significantly increases the volatility and thermal stability of polar compounds containing -OH, -NH, or -SH functional groups. While specific studies on the silylation of this compound for analytical enhancement are not prevalent, the general principles of silylation are applicable to its hydroxylated metabolites or derivatives for improved GC-MS analysis. researchgate.net

The use of these derivatization techniques allows for the sensitive and accurate quantification of this compound derivatives in various matrices, which is essential in fields such as environmental analysis and metabolomics. researchgate.netresearchgate.net For instance, GC-MS studies have been used to identify dimethoxy derivatives of 1,2,3,4-tetrahydro-1,4-ethanoanthracene, highlighting the utility of derivatization in structural elucidation.

Incorporation of this compound-9,10-diol into (Meth)acrylate Polymer Precursors

The functionalization of this compound-9,10-diol into (meth)acrylate polymer precursors is a significant step towards the development of novel heat-resistant polymers. These precursors can be synthesized by reacting the diol with acryloyl chloride or methacryloyl chloride. google.com This esterification reaction converts the hydroxyl groups of the diol into reactive (meth)acrylate moieties, which can then undergo polymerization.

The synthesis is typically carried out in the presence or absence of a basic compound to neutralize the hydrogen chloride byproduct. The reaction is exothermic and often requires cooling to control the temperature. google.com

Table 4: Synthesis of this compound-9,10-(meth)acrylate

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 2 / Reactant 1) | Reaction Temperature (°C) |

|---|---|---|---|

| This compound-9,10-diol | Acryloyl Chloride | 2 - 3 | 0 - 80 |

| This compound-9,10-diol | Methacryloyl Chloride | 2 - 3 | 0 - 80 |

Data sourced from a patent on the production of (meth)acrylate compounds. google.com

The resulting this compound-9,10-(meth)acrylate compounds are valuable monomers for creating polymers with potentially enhanced thermal stability and other desirable properties due to the rigid, bulky tetrahydroanthracene core. google.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,3,4 Tetrahydroanthracene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the structure of 1,2,3,4-Tetrahydroanthracene. The ¹H NMR spectrum displays signals corresponding to the different types of protons in the molecule. Aromatic protons typically resonate in the downfield region (δ 6.8–7.5 ppm), while the aliphatic protons of the hydrogenated ring appear at lower chemical shifts. The integration of these signals reveals the relative number of protons of each type.

The ¹³C NMR spectrum provides information on the carbon skeleton. bhu.ac.in Each non-equivalent carbon atom gives a distinct signal, with the chemical shift indicating its electronic environment. Aromatic carbons are typically found in the range of 110-150 ppm, while aliphatic carbons resonate at higher field (10-40 ppm). bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is for illustrative purposes and may not reflect experimental values.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1/C4 | ~2.8 | ~29 |

| C2/C3 | ~1.8 | ~23 |

| C4a/C9a | - | ~135 |

| C5/C8 | ~7.2-7.4 | ~126 |

| C6/C7 | ~7.1-7.3 | ~125 |

| C8a/C10a | - | ~132 |

| C9/C10 | ~7.5-7.8 | ~128 |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity between atoms. bhu.ac.in

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY spectra would show correlations between adjacent aliphatic protons on the saturated ring and between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). sdsu.educolumbia.edu This is crucial for assigning the signals of protonated carbons in the ¹³C spectrum.

Table 2: Key 2D NMR Correlations for this compound

| Correlation Type | Interacting Nuclei | Expected Information |

| COSY | H1 ↔ H2, H3 ↔ H4 | Connectivity within the aliphatic ring |

| HSQC | H1 ↔ C1, H2 ↔ C2, etc. | Direct C-H attachments |

| HMBC | H1 → C2, C4a, C9 | Connectivity across multiple bonds |

High-Resolution One-Dimensional (1H and 13C) NMR Analysis

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural characterization.

MALDI-MS is a soft ionization technique particularly useful for the analysis of non-volatile and thermally labile molecules. jeol.com While more commonly applied to large biomolecules and synthetic polymers, it can be used for smaller organic molecules. jeol.commdpi.com In a MALDI experiment, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. frontiersin.org The resulting mass spectrum would show the molecular ion peak ([M]⁺ or [M+H]⁺), confirming the molecular weight of this compound.

APCI and ESI are common ionization techniques coupled with liquid chromatography-mass spectrometry (LC-MS). americanlaboratory.com

APCI-MS: This technique is well-suited for the analysis of relatively non-polar to medium-polarity compounds. lcms.czresearchgate.net For this compound, APCI would likely produce a protonated molecule [M+H]⁺ as the base peak. researchgate.net The technique is known to be robust and can provide information on molecular weight. researchgate.net

ESI-MS: ESI is a very soft ionization method ideal for polar molecules, but it can also be used for less polar compounds with appropriate solvent systems. lcms.cznih.gov While potentially less efficient for a non-polar hydrocarbon like this compound compared to APCI, it could still yield the molecular ion under optimized conditions. nih.gov Both ESI and APCI are valuable for confirming the molecular weight of the compound. lcms.cz

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups and the molecular "fingerprint" of a compound. uni-siegen.deresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretching vibrations appear between 3000-2850 cm⁻¹. Bending vibrations for C-H bonds and C=C stretching vibrations of the aromatic ring would also be present at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov It measures the inelastic scattering of monochromatic light. For this compound, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, providing a characteristic fingerprint. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Aliphatic C-H Bend | 1470 - 1370 | IR |

High-Resolution Infrared (IR) Absorption Spectroscopy of C-H Stretching Vibrations

High-resolution infrared (IR) absorption spectroscopy is a powerful tool for investigating the C-H stretching vibrations in molecules like this compound. uva.nlaanda.orgaanda.org This technique, often combined with mass spectrometry and supersonic cooling, allows for the recording of mass-selective and conformationally selective absorption spectra. uva.nlaanda.org The C-H stretching vibrations in hydrocarbons typically occur in the 3300 cm⁻¹ to 2700 cm⁻¹ region. amazonaws.com For the aliphatic portions of hydrogenated polycyclic aromatic hydrocarbons (PAHs) like this compound, the CH-stretch vibrations are observed in the 3.333–3.636 μm (3000–2750 cm⁻¹) range. uva.nlaanda.org

In a study of various hydrogenated PAHs, including the related compound 9,10-dihydroanthracene (B76342), the 3 μm absorption spectra of jet-cooled molecules were analyzed. aanda.org The spectra of these molecules exhibit a series of well-separated vibrational bands. aanda.org The experimental data from such high-resolution studies are often compared with theoretical calculations to gain a more precise understanding of the observed spectral features. uva.nlaanda.orgaanda.org

Analysis of Anharmonicity Effects and Fermi Resonances in IR Spectra

The interpretation of IR spectra is often complicated by anharmonicity and Fermi resonances. uva.nlnasa.gov Anharmonicity refers to the deviation of a molecular vibration from a simple harmonic oscillator, which can lead to the appearance of overtones and combination bands in the spectrum. nih.gov Fermi resonance is a specific type of anharmonic coupling between a fundamental vibrational mode and an overtone or combination band of similar energy, resulting in a shift in the expected frequencies and a redistribution of intensities. nasa.govresearchgate.net

Studies on PAHs have shown that anharmonicity plays a significant, if not dominant, role in the C-H stretching region. aanda.orgaanda.org The CH-stretch region of regular PAHs is often characterized by large Fermi resonance polyads, which arise from numerous combination bands. uva.nl For hydrogenated PAHs, while the aromatic and alkyl regions of the spectrum can sometimes be separated, anharmonic effects are still crucial for a correct interpretation. aanda.org

To accurately model these effects, standard harmonic calculations are often insufficient. uva.nlaanda.org Instead, more advanced theoretical treatments, such as second-order vibrational perturbation theory (VPT2), are required. uva.nlaanda.org The SPECTRO program, for instance, is used to perform anharmonic calculations that explicitly treat resonances, leading to a much better agreement with experimental spectra. uva.nlnasa.gov These calculations reveal that many more bands become IR active due to Fermi resonances than predicted by simpler harmonic models. aanda.org The proper inclusion of these anharmonic effects is essential for accurately assigning the observed spectral bands and understanding the underlying vibrational dynamics of the molecule. nasa.govnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. gdckulgam.edu.inprocess-insights.com The absorption of this light promotes an electron from a lower energy orbital to a higher energy one. gdckulgam.edu.in The resulting spectrum is a plot of absorbance versus wavelength and is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). gdckulgam.edu.inlibretexts.org

For aromatic compounds like anthracene (B1667546) and its derivatives, the UV-Vis spectrum is typically characterized by multiple absorption bands. The solvent in which the spectrum is recorded can influence the fine structure and position of these bands. libretexts.org Polar solvents often cause a red-shift (a shift to longer wavelengths) compared to non-polar solvents. libretexts.org

While specific UV-Vis data for this compound is not detailed in the provided search results, the general principles of UV-Vis spectroscopy for aromatic compounds apply. The partially saturated ring in this compound would be expected to alter the electronic transitions compared to the fully aromatic anthracene, likely resulting in shifts in the λmax values. For comparison, the UV-Vis spectrum of a related compound, (-)-1-oxo-4,9-dihydroxy-8-methoxy-6-methyl-1,2,3,4-tetrahydroanthracene, was used in its structural elucidation. mdpi.comsemanticscholar.org

Chiroptical Spectroscopy for the Study of Assembled Systems (General Context)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov These techniques, including circular dichroism (CD) and vibrational circular dichroism (VCD), are powerful tools for determining the absolute configuration of chiral molecules and studying their conformation in solution. mdpi.comsemanticscholar.orgcas.cz

While this compound itself is not chiral, the introduction of substituents can create chiral centers. For example, the absolute configuration of (-)-1-oxo-4,9-dihydroxy-8-methoxy-6-methyl-1,2,3,4-tetrahydroanthracene was unambiguously assigned using a combination of VCD and electronic circular dichroism (ECD) spectroscopy, coupled with density functional theory (DFT) calculations. mdpi.comsemanticscholar.org Similarly, the structures of other complex natural products containing a perhydroanthracene skeleton have been determined using ECD calculations. researchgate.net These examples highlight the utility of chiroptical spectroscopy in the structural elucidation of chiral derivatives of the this compound core.

Computational and Theoretical Investigations of 1,2,3,4 Tetrahydroanthracene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polycyclic aromatic hydrocarbons and their derivatives. It offers a favorable balance between computational cost and accuracy, making it well-suited for calculating the electronic structure and related properties of medium to large-sized molecules.

DFT calculations are frequently used to map out potential energy surfaces for chemical reactions, allowing for the identification of transition states and the calculation of activation energy barriers. For 1,2,3,4-tetrahydroanthracene, DFT has been instrumental in understanding its role in the acid-catalyzed isomerization of anthracene (B1667546).

In a notable study, computational models showed that the conversion of anthracene to its more stable isomer, phenanthrene (B1679779), can proceed through a multi-step pathway involving hydrogenated intermediates. acs.orgnih.govresearchgate.net This process includes the initial reduction of anthracene to this compound. Subsequently, this compound undergoes an acid-catalyzed isomerization to 1,2,3,4-tetrahydrophenanthrene (B93887). DFT calculations predicted the energy barrier for this key isomerization step. acs.orgnih.govresearchgate.netfigshare.com

| Transformation | Method | Predicted Reaction Barrier (kcal/mol) | Reference |

|---|---|---|---|

| This compound → 1,2,3,4-Tetrahydrophenanthrene | DFT | 19.7 | acs.orgnih.govresearchgate.net |

Beyond simply calculating energy barriers, DFT models provide detailed mechanistic insights. The isomerization of this compound is believed to occur through a mechanism involving cationic ring pirouettes that proceed via spirocyclic intermediates. nih.govresearchgate.netacs.org This pathway was elucidated by constructing detailed computational models for the isomerization and automerization pathways of protonated anthracene and its tetrahydro analogues. researchgate.net The ensemble of experimental data and computational models supports this complex, multi-step process where this compound acts as a critical intermediate. acs.orgnih.govfigshare.com

Prediction and Analysis of Reaction Barriers in Chemical Transformations

Application of Higher-Level Ab Initio Methods (e.g., CCSD(T)) for Energetic Studies

While DFT is a powerful tool, higher-level ab initio methods are often employed to refine energetic calculations for critical points on the potential energy surface. The "gold standard" for such calculations is often considered to be the Coupled-Cluster with Singles, Doubles, and perturbative Triples, or CCSD(T), method.

In the study of the anthracene to phenanthrene rearrangement, researchers used CCSD(T)//DFT computational models. nih.govresearchgate.netacs.org This notation signifies a common and efficient computational strategy:

The geometries of the reactants, intermediates (including this compound), transition states, and products were optimized using DFT.

More accurate single-point energy calculations were then performed on these DFT-optimized geometries using the more computationally demanding CCSD(T) method.

This approach leverages the efficiency of DFT for geometry optimization while harnessing the high accuracy of CCSD(T) for the final energy calculations, providing more reliable energetic data for the reaction mechanism. nih.govresearchgate.netacs.org

Determination of Thermodynamic and Kinetic Parameters via Computational Methods

Computational methods are essential for determining thermodynamic and kinetic parameters that govern chemical reactions. The reaction barrier of 19.7 kcal/mol for the isomerization of this compound is a key computationally-derived kinetic parameter. researchgate.net

Furthermore, kinetic models are used to understand the formation and consumption of this compound in related reactions. For instance, in studies of anthracene hydrogenation, this compound (THA) is observed as one of the hydrogenation products alongside 9,10-dihydroanthracene (B76342) (DHA). researchgate.net Kinetic analysis of such reactions, performed at various temperatures and pressures, allows for the determination of parameters that describe the rate of formation of these hydrogenated products. researchgate.net

Vibrational Frequency Prediction and Assessment of Anharmonic Contributions

Theoretical prediction of vibrational frequencies is vital for interpreting experimental infrared (IR) spectra. The standard approach in quantum chemistry is to calculate harmonic frequencies, which assumes the potential energy surface near the equilibrium geometry can be approximated as a parabola. However, for many systems, especially those with C-H bonds, this approximation is insufficient. aanda.org

Anharmonicity, or the deviation from a perfect parabolic potential, plays a significant role in the vibrational spectra of PAHs and their hydrogenated derivatives. aanda.orguva.nl Studies have specifically identified this compound as a molecule where anharmonic effects are important. uva.nl Computational methods that go beyond the harmonic approximation, such as second-order vibrational perturbation theory (VPT2), provide more accurate predictions. aanda.org These anharmonic calculations often reveal that additional spectral bands become IR active due to phenomena like Fermi resonances, leading to a much better agreement with experimentally observed spectra, which can appear complex with broad plateau features. aanda.org

Theoretical Studies on Electronic Properties and Charge Transport Characteristics

The electronic properties of anthracene and its derivatives are of significant interest for their potential use in organic semiconductor materials. Theoretical investigations are crucial for understanding how chemical modifications influence charge transport characteristics. rsc.org

While specific studies on the charge transport properties of this compound are not prominent, the methodologies applied to other anthracene derivatives are directly relevant. These studies typically employ a multi-scale simulation approach: rsc.org

Density Functional Theory (DFT) is used to calculate the fundamental electronic properties of a single molecule, such as its frontier molecular orbital energies (HOMO and LUMO).

Molecular Dynamics (MD) simulations are used to predict the packing and morphology of the molecules in a solid-state film.

The combination of these results allows for the analysis of intermolecular interactions and the prediction of charge transport capabilities, including electron and hole injection and mobility. rsc.org

These theoretical approaches provide a framework for screening potential materials and understanding the structure-property relationships that govern their performance in electronic devices.

Computational Approaches for Materials Discovery and Complex System Modeling

Computational methods, particularly High-Throughput Computational Methods (HTCMs), are integral to modern materials science and play a significant role in the discovery of new materials and the modeling of complex systems. aip.org These approaches leverage computational power to model large volumes of data, allowing researchers to explore the vast chemical space for new potential materials. aip.org This is often achieved by identifying optimized parameters or "descriptors" that correlate with desired properties. aip.org The synergy between HTCMs, High-Throughput Experimental Methods (HTEMs), and comprehensive data curation is fundamental to advancing materials discovery, a core goal of initiatives like the Materials Genome Initiative (MGI). aip.org In this context, data for compounds like this compound are systematically collected and analyzed to build predictive models. aip.org

Detailed sample descriptions, including purity, processing history, and analysis methods, are crucial for building the reliable databases that underpin HTCMs. aip.org

Table 1: Sample Data Table for Materials Discovery

This table is a representative example based on data curation principles for materials discovery and does not represent actual experimental results for a single specific sample.

| Identifier | Property | Value | Method/Source |

|---|---|---|---|

| Compound Name | This compound | - | - |

| Abbreviation | THA | - | aip.org |

| CAS Registry Number | 2141-42-6 | - | nist.gov |

| Molecular Formula | C₁₄H₁₄ | - | nist.gov |

| Initial Purity | >98% (mol. %) | Stated by manufacturer | aip.org |

| Purification Method | Fractional Melting (FM) | - | aip.org |

| Final Purity | >99.5% (mol. %) | Gas-liquid chromatography | aip.org |

Beyond materials screening, computational chemistry provides deep insights into the behavior of this compound in complex chemical systems. Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy for a variety of chemical problems. researchgate.net For instance, theoretical studies have been employed to understand complex reaction mechanisms where this compound acts as a key intermediate. One such process is the acid-catalyzed rearrangement of anthracene to phenanthrene, which is understood to proceed through the initial reduction to this compound, followed by a sophisticated rearrangement and subsequent re-oxidation. beilstein-journals.org DFT calculations are used to map the potential energy surface of such reactions, identifying transition states and intermediates to elucidate the most likely mechanistic pathways. beilstein-journals.org

Computational models are also essential for understanding the thermal decomposition (pyrolysis) of complex hydrocarbon mixtures, such as heavy oils, where polycyclic aromatic compounds are key components. umich.edu In studies of the pyrolysis of substituted anthracenes, this compound has been identified as a reaction product. umich.edu The development of reaction models for these complex systems relies on understanding the fundamental reaction pathways and kinetics of model compounds. umich.edu Computational chemistry contributes by calculating reactivity indices, such as Dewar reactivity numbers, which quantify the localization energy and can be correlated with experimentally observed reaction rates to build predictive models for the conversion of heavy hydrocarbons. umich.edu

In the realm of biological systems, computational docking simulations are used to model the interaction of small molecules with macromolecules. While not studied in isolation, tetrahydroanthracene (B13747835) has been included as part of a series of arene ligands in ruthenium(II) complexes investigated for their interaction with DNA and topoisomerase II. oatext.comoatext.com Such computational investigations help in understanding structure-activity relationships and the potential for these complex molecules to act as therapeutic agents. oatext.com

Table 2: Representative Computational Parameters for Reaction Mechanism Analysis

This table represents typical parameters used in DFT studies of rearrangement reactions involving polycyclic aromatic hydrocarbons.

| Parameter | Specification | Purpose | Reference |

|---|---|---|---|

| Theory Level | Density Functional Theory (DFT) | To calculate electronic structure and energy. | beilstein-journals.org |

| Functional | B3LYP | A hybrid functional balancing accuracy for carbocation chemistry. | beilstein-journals.org |

| Basis Set | 6-31+G(d,p) | Describes the spatial distribution of electrons. | beilstein-journals.org |

Applications of 1,2,3,4 Tetrahydroanthracene in Materials Science and Organic Electronics

Utilization in Organic Light-Emitting Diodes (OLEDs) as Emitter Materials

Derivatives of 1,2,3,4-tetrahydroanthracene have been investigated for their potential as emitter materials in Organic Light-Emitting Diodes (OLEDs). ontosight.ai The core structure's high fluorescence quantum yield is a key characteristic that makes it suitable for this application. ontosight.ai For instance, certain anthracene (B1667546) derivatives are known to be strong blue light emitters, a crucial component for full-color displays. researchgate.net Research has demonstrated that by modifying the anthracene skeleton, it is possible to synthesize materials that exhibit bright blue fluorescence with high quantum yields, making them excellent candidates for host materials in OLEDs. researchgate.net

A study published in the Journal of Materials Chemistry highlighted the use of a this compound derivative as an emitter material in an OLED, which demonstrated both high efficiency and stability. ontosight.ai Furthermore, bromoanthracene derivatives, which can be synthesized from this compound precursors, are important intermediates in creating new light-emitting materials for non-doped OLEDs. nih.gov

Integration into Organic Field-Effect Transistors (OFETs) based on Charge Transport Properties

The favorable charge transport properties of this compound derivatives make them promising candidates for the active channel material in Organic Field-Effect Transistors (OFETs). ontosight.ainih.gov OFETs are fundamental components of next-generation flexible and low-cost electronics. nih.gov The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used. mdpi.com

The molecular structure of this compound allows for the formation of ordered thin films, which is crucial for efficient charge transport. ontosight.ai The ability to modify its structure through chemical synthesis provides a pathway to tune its electronic properties and enhance charge mobility. nih.gov While specific studies focusing solely on pristine this compound in OFETs are limited, the broader class of anthracene derivatives has been extensively studied for this purpose. jics.org.brresearchgate.net The charge transport in these materials occurs through the π-conjugated systems of the molecules. jics.org.br

Role in Organic Photovoltaic Cells (OPVs)

The application of this compound and its derivatives extends to the field of Organic Photovoltaic (OPV) cells. ontosight.airsc.org In OPVs, organic materials are responsible for light absorption and the subsequent generation of charge carriers. The design of new organic molecules capable of efficiently harvesting sunlight and converting it into electrical current is a primary focus of OPV research. rsc.org

The electronic properties of this compound can be tailored through chemical synthesis to optimize its light absorption spectrum and energy levels, making it a potential component in the active layer of OPV devices. ontosight.ai While detailed research on the specific use of this compound in OPVs is emerging, the broader class of polycyclic aromatic hydrocarbons is a cornerstone of organic solar cell technology. smolecule.com

Development as a Polymer Precursor for Advanced Materials, Including Heat-Resistant Polymers

This compound serves as a precursor for the synthesis of advanced polymers, including those with high thermal resistance. researchgate.net For instance, poly(this compound) (PTHA) has been synthesized through the polymerization of monomers within the nanochannels of a metal-organic framework (MOF). researchgate.net This method allows for the creation of polymers with a regular structure that, upon subsequent dehydrogenation, can lead to the formation of polyacenes. researchgate.net

Heat-resistant polymers are critical in industries such as aerospace and electronics. shibauramachine.co.in Polymers like Polyether Ether Ketone (PEEK) and Polyetherimide (PEI) are known for their exceptional thermal stability, with high melting points and continuous service temperatures. shibauramachine.co.inspecialchem.com While not a direct monomer in these specific high-performance polymers, the chemical principles and synthetic strategies involving precursors like this compound contribute to the broader field of developing novel heat-resistant materials. The functionalization of the tetrahydroanthracene (B13747835) core can lead to monomers that can be incorporated into polymer chains to enhance their thermal and mechanical properties.

Function as a Precursor for the Synthesis of Substituted Anthracene and Pentacene (B32325) Derivatives

This compound and its derivatives are valuable precursors for the synthesis of a wide range of substituted anthracene and pentacene derivatives. nih.govbeilstein-journals.orgresearchgate.netcsic.esacs.org Brominated derivatives of this compound are particularly important intermediates. researchgate.netnih.govbeilstein-journals.org For example, the bromination of 9,10-dibromoanthracene (B139309) can yield 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene, which can then be used to produce various trisubstituted anthracene derivatives. researchgate.netnih.gov These reactions provide a selective route to functionalized anthracenes that are otherwise difficult to prepare. beilstein-journals.org

These substituted anthracenes have applications in diverse areas, including materials chemistry and the development of light-emitting diodes. nih.gov Furthermore, derivatives of this compound can serve as building blocks for the synthesis of larger polycyclic aromatic hydrocarbons like pentacene. csic.esacs.org Pentacene and its derivatives are of great interest for their applications in organic electronics, particularly in OFETs. researchgate.netcsic.es The ability to synthesize specific pentacene derivatives from smaller precursors like tetrahydroanthracene allows for the fine-tuning of their electronic properties. csic.es

Contribution to the Synthesis of Complex Molecular Architectures (e.g., Molecular Belts, Collars, Strips)

Derivatives of this compound have played a role in the synthesis of complex and aesthetically pleasing molecular architectures such as molecular belts, collars, and strips. orgsyn.orgnih.govresearchgate.netchemrxiv.orgresearchgate.net These fascinating structures are of interest for their unique shapes, cavities, and potential applications in supramolecular chemistry and materials science. nih.govchemrxiv.org

One synthetic strategy involves the use of 1,4:5,8-diepoxy-1,4,5,8-tetrahydroanthracene, which can be derived from 1,2,4,5-tetrabromobenzene. orgsyn.orgresearchgate.net This diepoxide acts as a versatile building block in Diels-Alder reactions to construct larger, more complex structures. researchgate.netresearchgate.net For instance, it has been used in the synthesis of a hexaepoxyoctacosahydro cyclacene derivative, a step towards creating molecular belts. researchgate.net The rigid framework of the tetrahydroanthracene unit provides a pre-organized scaffold that facilitates the formation of these intricate cyclic structures. nih.gov

Environmental Transformation and Degradation Studies of 1,2,3,4 Tetrahydroanthracene

Biotransformation Pathways of Related Polycyclic Aromatic Hydrocarbons, including Tetrahydro-Derivatives

The biotransformation of PAHs is a complex process primarily mediated by enzymatic reactions in living organisms. chrom-china.com While specific studies on the biotransformation of 1,2,3,4-tetrahydroanthracene are limited, research on related tetrahydro-derivatives of other PAHs provides valuable insights into potential metabolic pathways.

For instance, studies on 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene (THDMBA), a carcinogenic PAH with a reduced A-ring similar to this compound, have revealed that hydroxylation is a major initial step in its metabolism. aacrjournals.orgnih.gov In vitro experiments using rat liver microsomes have shown that hydroxylation occurs at the benzylic C1 position and at the methyl groups. aacrjournals.orgnih.gov These oxidative reactions are typically catalyzed by cytochrome P450 (CYP) enzymes and represent the first phase of PAH metabolism, which aims to increase the water solubility of the compounds to facilitate their excretion. chrom-china.com

The initial oxidative products, such as monohydroxyls and diols, can undergo further transformation in Phase II of metabolism, which involves conjugation reactions. chrom-china.com These reactions, including glucuronidation and sulfation, further enhance the water solubility of the metabolites, aiding in their detoxification and elimination from the body. chrom-china.com

While human enteric microorganisms have been investigated for their potential to metabolize PAHs, studies have shown a lack of significant partial or complete metabolism of compounds like phenanthrene (B1679779) under anaerobic conditions. researchgate.net However, some research suggests that human intestinal microbiota can bioactivate certain PAHs into estrogenic metabolites. researchgate.net Further research is needed to determine if and how this compound is transformed by microbial communities in various environments.

Catalytic Oxidation and Reduction Processes in Hydrothermal Media

Hydrothermal conditions, characterized by high temperatures and pressures in the presence of water, can facilitate the transformation of PAHs. uib.no Studies on the catalytic oxidation and reduction of anthracene (B1667546) in hydrothermal media provide a model for understanding the potential fate of this compound under similar conditions.